5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride
Overview
Description
5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride: is an organic compound with the molecular formula C13H11ClOS and a molecular weight of 250.75 . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride functional group attached to the thiophene ring. It is primarily used in research settings, particularly in the field of proteomics .
Scientific Research Applications
Chemistry:
Proteomics Research: 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride is used as a specialty reagent in proteomics research for the modification and labeling of proteins.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Future Directions
Thiophene derivatives, such as 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride, continue to be of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on elucidating the specific biological targets and mechanisms of action of these compounds, as well as optimizing their properties for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis. These methods involve the condensation of sulfur with α-methylene carbonyl compounds or 1,4-dicarbonyl compounds.
Introduction of the Methyl and Methylphenyl Groups: The methyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions, where an alkyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride primarily involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron transfer processes, making it useful in electronic applications .
Comparison with Similar Compounds
- Thiophene-2-carbonyl chloride
- 4-Methylthiophene-3-carbonyl chloride
- 5-Methylthiophene-2-carbonyl chloride
Comparison:
- Reactivity: 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride is unique due to the presence of both methyl and methylphenyl groups, which can influence its reactivity and steric properties compared to other thiophene carbonyl chlorides.
- Applications: While similar compounds are used in various chemical reactions and material science applications, the specific substitution pattern in this compound makes it particularly valuable in proteomics research .
Properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-8-3-5-10(6-4-8)12-9(2)16-7-11(12)13(14)15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFTBDXJCIKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.